molecular formula C11H9NO2S B2493473 Methyl 5-(2-pyridyl)thiophene-2-carboxylate CAS No. 773873-74-8

Methyl 5-(2-pyridyl)thiophene-2-carboxylate

Cat. No.: B2493473
CAS No.: 773873-74-8
M. Wt: 219.26
InChI Key: WFJYHWUNVCDIOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(2-pyridyl)thiophene-2-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring fused with a pyridine ring, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-pyridyl)thiophene-2-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of a boronic acid derivative with a halogenated thiophene compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-pyridyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(2-pyridyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(2-pyridyl)thiophene-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(2-pyridyl)thiophene-2-carboxylate stands out due to its unique combination of a thiophene and pyridine ring. This structure provides a balance of electronic properties, making it suitable for a wide range of chemical reactions and applications. Its versatility and potential for modification make it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

methyl 5-pyridin-2-ylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-11(13)10-6-5-9(15-10)8-4-2-3-7-12-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJYHWUNVCDIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To methyl 5-bromo-thiophene-2-carboxylate (2 g), tri-2-furylphosphine (400 mg), and tris(dibenzylidineacetone)dipalladium(0) (400 mg) was added DMF (50 mL), 2-(tributylstannyl)pyridine (4 g) and TEA (1 mL) The mixture was heated at 80° C. for 7 hours, cooled and partitioned between ethyl acetate and brine. The aqueous phase was extracted with ethyl acetate, and the extract was dried, filtered and concentrated. The concentrate was flash chromatographed on silica gel with a 20-70% ethyl acetate in hexane.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
[Compound]
Name
tris(dibenzylidineacetone)dipalladium(0)
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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